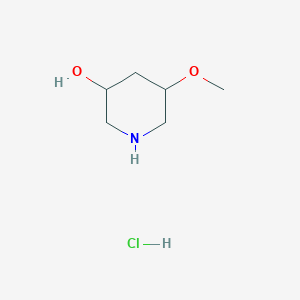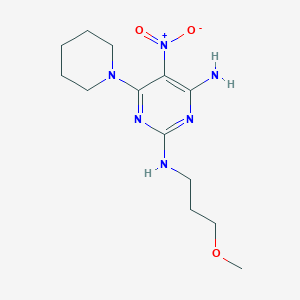
8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
While the specific chemical reactions involving 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline are not detailed in the search results, it’s worth noting that quinoline derivatives have been used in a variety of chemical reactions due to their versatile properties .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Potential
Quinolines, including derivatives like 8-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)quinoline, have shown promising anti-inflammatory properties. Bano et al. (2020) explored various sulfonamide and sulfonate derivatives of quinoline, demonstrating their potential as non-steroidal, anti-inflammatory agents. These compounds, through their reactive oxygen species inhibitory effect, exhibited significant anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory drugs (Bano et al., 2020).
Antibacterial Properties
The compound's structural features make it a candidate for antibacterial applications. Fujita et al. (1998) found that certain quinoline derivatives, through specific structural modifications, exhibited potent antibacterial properties. This research highlights the potential of quinoline derivatives in combating bacterial infections (Fujita et al., 1998).
Anticancer Activity
Quinoline compounds, including its derivatives, have been extensively researched for their anticancer properties. Solomon & Lee (2011) reviewed the role of quinoline compounds in cancer drug development. They emphasized the compound's versatility in creating structurally diverse derivatives with potential anticancer activities, targeting various mechanisms like tyrosine kinase inhibition and DNA repair inhibition (Solomon & Lee, 2011).
Antioxidative Effects
Research by Xi & Liu (2015) on quinoline derivatives demonstrated their antioxidative capabilities. They synthesized compounds using quinoline and evaluated their ability to scavenge radicals and inhibit DNA oxidation, showcasing their potential as antioxidants (Xi & Liu, 2015).
Corrosion Inhibition
Quinoline derivatives are also explored for their application in corrosion inhibition. Verma et al. (2020) reviewed the use of quinoline compounds as anticorrosive materials, highlighting their effectiveness due to high electron density and ability to form stable complexes with metallic surfaces (Verma et al., 2020).
Eigenschaften
IUPAC Name |
8-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-24(22,16-7-1-4-13-5-2-9-19-17(13)16)20-11-15(12-20)23-14-6-3-8-18-10-14/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHDSPKUWDZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


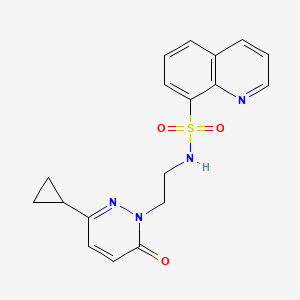

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)
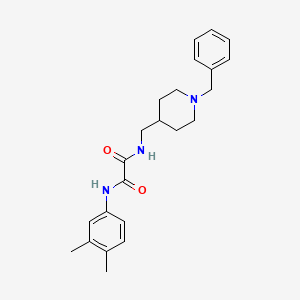
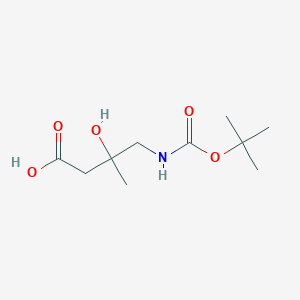

![3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid](/img/structure/B2572191.png)
![6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2572193.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2572194.png)
![3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2572195.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol](/img/structure/B2572196.png)
